molecular formula C16H18N2OS B2479228 3-[2-(cyclohex-1-en-1-yl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 361150-54-1

3-[2-(cyclohex-1-en-1-yl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2479228
CAS No.: 361150-54-1
M. Wt: 286.39
InChI Key: JDECVXZEQNKTCE-UHFFFAOYSA-N
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Description

3-[2-(cyclohex-1-en-1-yl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is an organic compound that belongs to the class of quinazolinones This compound is characterized by the presence of a quinazolinone core, a cyclohexenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(cyclohex-1-en-1-yl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the reaction of 2-aminobenzamide with cyclohex-1-en-1-yl ethyl bromide in the presence of a base, followed by the introduction of a sulfanyl group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[2-(cyclohex-1-en-1-yl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The cyclohexenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-(cyclohex-1-en-1-yl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[2-(cyclohex-1-en-1-yl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(cyclohex-1-en-1-yl)ethyl]-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one
  • 2-(1-Cyclohexenyl)ethylamine
  • Cyclohexenone

Uniqueness

3-[2-(cyclohex-1-en-1-yl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to its specific combination of a quinazolinone core, a cyclohexenyl group, and a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c19-15-13-8-4-5-9-14(13)17-16(20)18(15)11-10-12-6-2-1-3-7-12/h4-6,8-9H,1-3,7,10-11H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDECVXZEQNKTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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